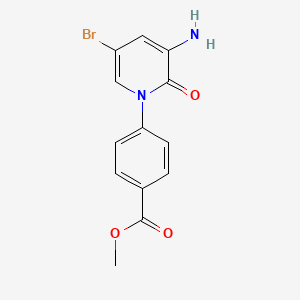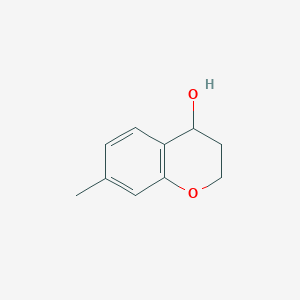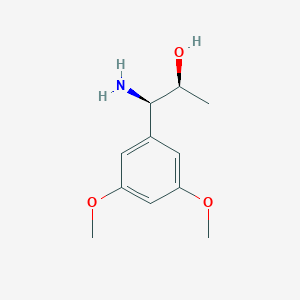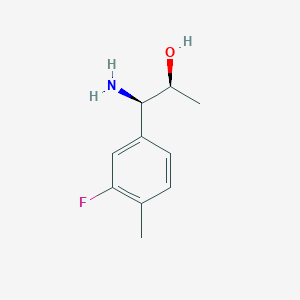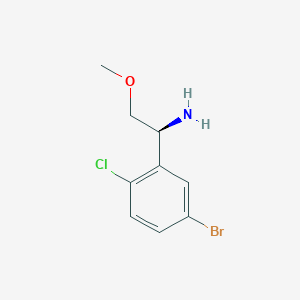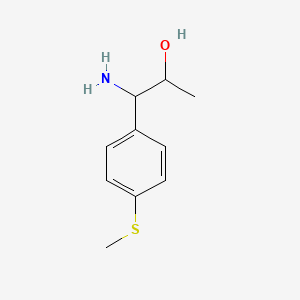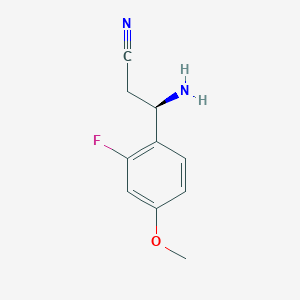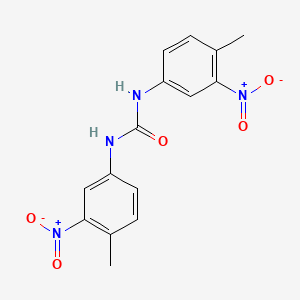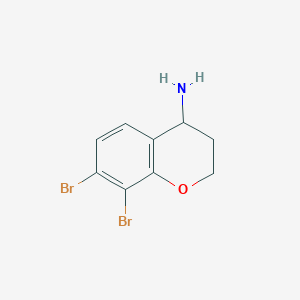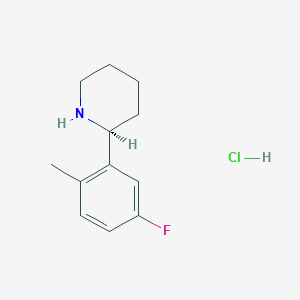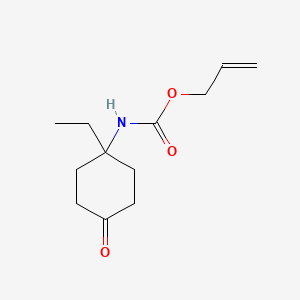
Allyl (1-ethyl-4-oxocyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl (1-ethyl-4-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.29 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an allyl group, an ethyl group, and a carbamate group attached to a cyclohexyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of allyl (1-ethyl-4-oxocyclohexyl)carbamate typically involves the reaction of 1-ethyl-4-oxocyclohexanone with allyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Allyl (1-ethyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to various allyl-substituted derivatives .
Applications De Recherche Scientifique
Allyl (1-ethyl-4-oxocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of allyl (1-ethyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl carbamate: A simpler compound with similar functional groups but lacking the cyclohexyl ring.
Ethyl carbamate: Contains an ethyl group and a carbamate group but lacks the allyl and cyclohexyl components.
Cyclohexyl carbamate: Features a cyclohexyl ring and a carbamate group but lacks the allyl and ethyl groups.
Uniqueness
Allyl (1-ethyl-4-oxocyclohexyl)carbamate is unique due to its combination of an allyl group, an ethyl group, and a carbamate group attached to a cyclohexyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
prop-2-enyl N-(1-ethyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-3-9-16-11(15)13-12(4-2)7-5-10(14)6-8-12/h3H,1,4-9H2,2H3,(H,13,15) |
Clé InChI |
ONOXCNVLEBZSRH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(=O)CC1)NC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one](/img/structure/B13044176.png)

